2-Bromo-6-fluorobenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrFNO |
|---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
InChI Key |
OXZHUYWVLQIWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 Fluorobenzo D Oxazole
Nucleophilic and Electrophilic Substitution Reactions on the Benzo[d]oxazole Core
The reactivity of the 2-Bromo-6-fluorobenzo[d]oxazole core towards substitution reactions is dictated by the electronic influence of its substituents. The electron-withdrawing nature of the oxazole (B20620) ring and the halogen atoms deactivates the benzene (B151609) ring towards electrophilic attack while activating specific positions for nucleophilic substitution.
The this compound molecule features two distinct halogen atoms available for nucleophilic substitution. The bromine atom at the 2-position of the oxazole ring is significantly more labile than the fluorine atom on the benzene ring. This enhanced reactivity is due to its position on the electron-deficient heterocyclic ring, making it an excellent leaving group in nucleophilic substitution and cross-coupling reactions.
Conversely, the fluorine atom at the 6-position is attached to the benzene ring and is considerably less reactive towards nucleophilic aromatic substitution (SNAr). While fluorine's high electronegativity can activate the ring for SNAr reactions, its displacement typically requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to it. In this molecule, the directing effects are not optimally aligned to activate the fluorine for substitution. Therefore, nucleophilic attack will preferentially occur at the C-2 position, displacing the bromide. researchgate.net Halogen exchange reactions, for instance, replacing the bromine with iodine, can be performed to modulate reactivity in subsequent cross-coupling steps.
Table 1: Predicted Reactivity of Halogen Sites to Nucleophilic Substitution
| Position | Halogen | Relative Reactivity | Typical Nucleophiles |
| C-2 | Bromine | High | Amines, Thiols, Alkoxides, Cyanide |
| C-6 | Fluorine | Low | Strong nucleophiles under forcing conditions |
The benzo[d]oxazole ring system is electron-deficient, which generally deactivates the fused benzene ring towards electrophilic aromatic substitution. The substituents present—a deactivating fluorine atom and the deactivating oxazole ring—further reduce the ring's reactivity. However, electrophilic substitution can be forced under specific conditions. The directing influence of the existing substituents must be considered. The fluorine atom is an ortho-, para-director, while the fused oxazole ring tends to direct incoming electrophiles to the 4 and 6 positions. Given that the 6-position is already occupied, the regioselectivity will be a composite of these effects, likely favoring substitution at the 5-position or 7-position. For the analogous 6-Bromo-7-fluorobenzo[d]oxazole, the 7-fluoro group directs incoming electrophiles to the 5-position.
Oxidation and Reduction Transformations of the Benzo[d]oxazole System
The this compound system can undergo oxidation and reduction, although these transformations are less common than substitution or cross-coupling reactions. Strong oxidizing agents can potentially lead to the cleavage of the oxazole ring. Reductive processes, on the other hand, could involve the hydrogenation of the heterocyclic or benzene ring, though this typically requires forcing conditions and specific catalysts. More commonly, reduction methods might be employed to transform functional groups introduced onto the scaffold in previous steps. For instance, a nitro group introduced via electrophilic substitution could be reduced to an amine, providing a handle for further derivatization.
Cross-Coupling Reactions for Functionalization at the 2-Position and Aromatic Ring
Cross-coupling reactions are among the most powerful and widely used methods for the functionalization of this compound, primarily leveraging the reactive C-Br bond at the 2-position.
The bromine atom at the 2-position of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds by reacting an organoboron compound with an organohalide, is particularly effective. nobelprize.orglibretexts.org This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position. researchgate.netbeilstein-journals.org The mild reaction conditions and tolerance of numerous functional groups make the Suzuki-Miyaura coupling a highly versatile tool in the synthesis of complex benzoxazole (B165842) derivatives. nobelprize.orglibretexts.org Efficient palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been demonstrated using catalysts like Pd(OAc)₂ with specialized phosphine (B1218219) ligands such as NiXantphos. rsc.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃, NiXantphos, SPhos | Stabilizes the Pd center and promotes reaction steps |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species |
| Boron Source | Arylboronic acid, Arylboronic ester | Provides the carbon fragment to be coupled |
| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and facilitates heat transfer |
Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, provide a complementary approach to palladium-based methods for functionalizing this compound. organic-chemistry.orgnih.gov The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl linkage. organic-chemistry.org More broadly, Ullmann-type reactions are used to form carbon-heteroatom bonds, such as C-N (amination) and C-O (etherification), by coupling the aryl halide with amines, alcohols, or phenols. nih.gov These reactions are valuable for introducing functionalities that are otherwise difficult to install. For instance, an intramolecular copper-catalyzed Ullmann-type C-O coupling is a known method for forming the oxazole ring itself, highlighting the compatibility of this metal with the heterocyclic core. rsc.org
Modification of Peripheral Functional Groups (e.g., Ester Hydrolysis, Amidation)
The strategic modification of peripheral functional groups is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's physicochemical and biological properties. In the context of this compound, while the core heterocyclic system provides a rigid and defined scaffold, the introduction and subsequent transformation of functional groups appended to this core open avenues for creating diverse libraries of novel compounds. This section focuses on two such fundamental transformations: ester hydrolysis and amidation, which are pivotal for converting ester-functionalized this compound derivatives into carboxylic acids and amides, respectively. These transformations are critical for introducing new points of diversity and for modulating properties such as solubility, hydrogen bonding capacity, and biological target engagement.
While direct experimental data on the ester hydrolysis and amidation of derivatives of this compound is not extensively reported in publicly available literature, the reactivity of analogous benzoxazole systems provides a strong predictive framework for these transformations. The chemical principles governing these reactions are well-established and can be reasonably extrapolated to the target scaffold.
The hydrolysis of an ester group, typically to a carboxylic acid, is a fundamental transformation in organic synthesis. For a hypothetical ester derivative of this compound, this reaction would unmask a carboxylic acid functionality, which can serve as a versatile handle for further derivatization, such as amidation.
The hydrolysis of esters on the benzoxazole ring system has been successfully demonstrated. For instance, in the synthesis of novel benzoxazole derivatives bearing a pyrazole (B372694) ring, a key step involved the basic hydrolysis of an ethyl ester to its corresponding carboxylic acid. researchgate.net This was achieved by treating the ester with a base in a suitable solvent. researchgate.net Similarly, the removal of a methyl ester protecting group from a 3-(2-benzoxazol-5-yl)alanine derivative was accomplished through basic hydrolysis using 1 M NaOH in methanol (B129727). nih.gov
Based on these precedents, a hypothetical reaction for the hydrolysis of a methyl ester at a peripheral position of this compound can be proposed.
Table 1: Representative Conditions for Ester Hydrolysis on Benzoxazole Scaffolds
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl 3-(benzoxazol-2-ylthio)propanoate | Basic conditions | 3-(Benzoxazol-2-ylthio)propanoic acid | researchgate.net |
| 3-(2-Benzoxazol-5-yl)alanine methyl ester derivative | 1 M NaOH in methanol | 3-(2-Benzoxazol-5-yl)alanine derivative | nih.gov |
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a key feature of peptides and many biologically active molecules. Starting from a carboxylic acid derivative of this compound (obtained via ester hydrolysis), a wide array of amides can be synthesized by coupling with various primary or secondary amines.
The general strategy for amidation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., DCC, EDC), activated esters (e.g., NHS esters), or conversion to an acid chloride.
A relevant example is the synthesis of benzoxazole-based hydrazides. In this multi-step synthesis, a carboxylic acid on the benzoxazole scaffold was first converted to its acid chloride, which then readily reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide (a specific type of amide). researchgate.net This demonstrates the feasibility of activating a carboxylic acid on the benzoxazole ring for subsequent amidation.
Table 2: Illustrative Amidation Strategy on a Benzoxazole Core
| Intermediate | Reagents and Conditions | Product | Reference |
| 3-(Benzoxazol-2-ylthio)propanoic acid | 1. Conversion to acid chloride 2. Hydrazine hydrate | 3-(Benzoxazol-2-ylthio)propanehydrazide | researchgate.net |
For a carboxylic acid derivative of this compound, a plethora of amides could be prepared using standard peptide coupling protocols. The choice of coupling reagent and reaction conditions would be guided by the nature of the amine to be coupled and the desire to minimize side reactions. The electronic nature of the this compound core is unlikely to interfere with these standard coupling procedures. This derivatization strategy would allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the optimization of desired properties.
Advanced Spectroscopic and Computational Characterization of 2 Bromo 6 Fluorobenzo D Oxazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of nuclear spin interactions, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of 2-Bromo-6-fluorobenzo[d]oxazole and its derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, which is heavily influenced by the presence of electronegative atoms like fluorine, bromine, oxygen, and nitrogen.
In the ¹H NMR spectrum of a 6-fluoro-substituted benzoxazole (B165842), the aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. For instance, in 6-fluoro-2-phenylbenzo[d]oxazole, the proton signals are observed at δ 7.72 (dd, J = 8.5, 5.0 Hz), 7.33 (dd, J = 8.0, 2.5 Hz), and 7.15-7.11 (m). rsc.org The fluorine atom at the C-6 position and the bromine at the C-2 position in the target molecule would further influence these shifts through their respective electronic effects.
The ¹³C NMR spectrum provides information on the carbon skeleton. For benzoxazole derivatives, the carbon atoms of the fused benzene (B151609) ring resonate between δ 98-150 ppm, while the C-2 carbon, being part of the oxazole (B20620) ring and bonded to both nitrogen and oxygen, appears further downfield, often above δ 150 ppm. rsc.orgjbarbiomed.com In 6-fluoro-2-phenylbenzo[d]oxazole, the carbon attached to the fluorine atom (C-6) shows a characteristic large coupling constant (¹JCF) and resonates at δ 161.86 (d, J = 245 Hz), while the C-2 carbon is found at δ 163.67. rsc.org The presence of a bromine atom at the C-2 position in this compound would significantly alter the chemical shift of this carbon.
The following table summarizes reported NMR data for structurally related benzoxazole derivatives, which helps in predicting the spectral characteristics of this compound.
| Compound Name | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 6-Fluoro-2-phenylbenzo[d]oxazole rsc.org | 8.25-8.23 (m, 2H), 7.72 (dd, J=8.5, 5.0 Hz, 1H), 7.57-7.55 (m, 3H), 7.33 (dd, J=8.0, 2.5 Hz, 1H), 7.15-7.11 (m, 1H) | 163.67, 161.86, 159.43, 150.75, 138.37, 131.60, 128.95, 127.46, 126.84, 120.28, 120.18, 112.66, 112.42, 98.81, 98.53 |
| 5-Fluoro-2-phenylbenzo[d]oxazole rsc.org | 8.27-8.26 (m, 2H), 7.59-7.53 (m, 4H), 7.49-7.47 (m, 1H), 7.13-7.09 (m, 1H) | 164.75, 161.32, 158.93, 147.07, 142.96, 131.82, 128.96, 127.66, 126.82, 112.83, 112.57, 110.88, 110.78, 106.52, 106.27 |
| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole jbarbiomed.com | 10.25 (s, 1H), 7.64 (d, 1H), 7.52 (d, 1H), 7.28-7.33 (m, 2H), 7.04-7.05 (m, 1H), 6.36-6.38 (m, 1H) | 163.7, 158.2, 150.2, 124.7, 124.4, 123.1, 119.9, 118.9, 113.3, 110.9, 110.5 |
| (Z)-2-(6-Bromobenzo[d]oxazol-2-yl)-N,N-dimethyl-2-phenoxyethenamine semanticscholar.org | 7.44 (d, J = 1.5 Hz, 1H), 7.33-7.25 (m), ... | Not specified |
While 1D NMR is powerful, complex structures and the need for unambiguous assignment of substitution patterns (regiochemistry) necessitate the use of two-dimensional (2D) NMR experiments. ipb.pt Techniques such as COSY, NOESY, HMQC, and HMBC are routinely employed for the complete structural elucidation of substituted benzoxazoles. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) scalar couplings, typically over two to three bonds. creative-biostructure.com For this compound, COSY would reveal the coupling network between the protons on the benzene ring, confirming their relative positions (ortho, meta, para). creative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com NOESY is crucial for determining regiochemistry and the conformation of derivatives. For example, a NOESY cross-peak between a proton on the benzoxazole ring and a proton on a substituent at the C-2 position would confirm their spatial proximity. nanalysis.comcdnsciencepub.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is exceptionally powerful for establishing connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. In this compound, HMBC would show correlations from the aromatic protons to the C-2, C-3a, and C-7a carbons, definitively confirming the core structure and substitution pattern. ipb.pt
Together, these advanced techniques provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and substituents. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns.
For compounds like this compound, a suite of modern mass spectrometry techniques is employed for characterization.
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that allows for the analysis of thermally unstable or non-volatile molecules by creating ions directly from a solution. It typically shows the protonated molecule [M+H]⁺, providing clear molecular weight information. semanticscholar.org
HRMS (High-Resolution Mass Spectrometry): HRMS measures the m/z value with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other formulas that might have the same nominal mass. rsc.orgsemanticscholar.org For C₇H₃BrFNO, the expected exact mass of the [M+H]⁺ ion can be calculated and compared to the experimental value, confirming the elemental composition.
LC-MS (Liquid Chromatography-Mass Spectrometry) and UPLC (Ultra-Performance Liquid Chromatography): These techniques couple the powerful separation capabilities of chromatography with the sensitive detection of mass spectrometry. chemyx.com A sample is first run through an LC or UPLC system to separate the target compound from any impurities, starting materials, or side products. The eluent is then fed directly into the mass spectrometer. This is essential for confirming the purity of a synthesized compound. researchgate.netuct.ac.za UPLC offers advantages over traditional HPLC with faster analysis times and higher resolution, making it a preferred method. nih.gov
The table below shows examples of HRMS data for related benzoxazole derivatives, illustrating the high accuracy of the technique.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 6-Fluoro-2-phenylbenzo[d]oxazole rsc.org | C₁₃H₉FNO | 214.0590 | 214.0664 |
| 5-Fluoro-2-phenylbenzo[d]oxazole rsc.org | C₁₃H₉FNO | 214.0590 | 214.0662 |
| 2-(2-Fluorophenyl)-5-methoxybenzo[d]oxazole rsc.org | C₁₄H₁₁FNO₂ | 244.0696 | 244.0764 |
| (Z)-N-(2-chlorophenyl)-3-(dimethylamino)-2-phenoxyacrylamide semanticscholar.org | C₁₇H₁₅Br₂ClN₂O₂Na | 494.9087 | 494.9065 |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the definitive structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. By diffracting X-rays off a single crystal, one can generate a detailed electron density map, from which atomic coordinates, bond lengths, bond angles, and torsional angles are determined.
For halogenated compounds like this compound, X-ray crystallography is particularly insightful for analyzing non-covalent intermolecular interactions, especially halogen bonds. A halogen bond is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the "σ-hole") is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.
In the crystal lattice of this compound, both the bromine and fluorine atoms can participate in such interactions. researchgate.net The bromine atom at the C-2 position is a potential halogen bond donor, capable of forming Br···N or Br···O interactions with neighboring molecules. researchgate.net These interactions can play a crucial role in directing the crystal packing and influencing the material's bulk properties, such as melting point and solubility.
Studies on other halogenated 2-phenyl-benzoxazole derivatives have shown that halogen atoms induce specific intermolecular forces, including C–X···π and halogen–halogen interactions, which in turn affect the solid-state fluorescence properties of the materials. researchgate.net Therefore, a crystallographic analysis of this compound would provide critical data on how the interplay of bromine and fluorine-involved halogen bonds, along with other forces like π-π stacking, dictates the supramolecular architecture.
Elucidation of Molecular Packing and Crystal Engineering
The arrangement of molecules in the solid state, known as molecular packing, is crucial in determining the physical properties of a material, including its melting point, solubility, and stability. In the context of this compound and its derivatives, crystal engineering principles are employed to understand and control these packing arrangements. The study of intermolecular interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, is fundamental to this endeavor.
Research into the crystal structure of related benzoxazole derivatives reveals that non-covalent interactions play a significant role in their supramolecular assembly. For instance, in the crystal structure of a similar compound, 2-(5-bromo-2-hydroxyphenyl)benzoxazole, intramolecular O-H···N hydrogen bonds are observed, which contribute to the planarity of the molecule. Furthermore, intermolecular C-H···O and C-H···π interactions, along with π-π stacking, link the molecules into a three-dimensional network. The presence and nature of these interactions are highly dependent on the substituents on the benzoxazole core. The introduction of a bromine atom, as in this compound, is expected to promote halogen bonding, a directional interaction that can be exploited in the design of crystal structures with specific properties.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For this compound, the FT-IR spectrum would exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups.
The benzoxazole ring system has several characteristic vibrational modes. The C=N stretching vibration typically appears in the region of 1650-1590 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring are expected to produce strong bands in the 1280-1200 cm⁻¹ and 1080-1020 cm⁻¹ regions. The presence of the aromatic benzene ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |
| Aromatic C-H stretch | > 3000 |
| C=N stretch (oxazole) | 1650-1590 |
| Aromatic C=C stretch | 1600-1450 |
| C-F stretch | 1400-1000 |
| C-O-C stretch (oxazole) | 1280-1200, 1080-1020 |
| C-Br stretch | 700-500 |
Thermal Analysis Techniques (TGA, DSC) for Material Stability Research
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of materials. These methods provide valuable information for assessing the suitability of a compound for various applications, particularly in materials science and electronics where thermal stability is a critical parameter.
TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal its decomposition temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will be observed. The temperature at which 5% or 10% mass loss occurs is often used as a measure of the compound's thermal stability. The decomposition of this compound would likely proceed through the cleavage of the weaker bonds in the molecule, such as the C-Br bond, followed by the breakdown of the benzoxazole ring system.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify phase transitions, such as melting, crystallization, and glass transitions. For this compound, the DSC curve would show an endothermic peak corresponding to its melting point. The enthalpy of fusion, calculated from the area of the melting peak, provides information about the crystallinity of the material. The presence of impurities or different polymorphic forms can also be detected by DSC. The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of this compound.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into molecular structure, properties, and reactivity that can be difficult or impossible to obtain through experimental methods alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density functional theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable information about the geometry, orbital energies, and reactivity of this compound. By solving the Kohn-Sham equations, DFT can be used to predict the optimized molecular structure, vibrational frequencies, and various electronic properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations that help in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical stability of the molecule. For this compound, the electron-withdrawing fluorine and bromine atoms are expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity in chemical reactions. DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For this compound and its derivatives, molecular docking studies can be employed to investigate their potential as inhibitors of specific enzymes or as ligands for particular receptors.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring them based on their binding affinity. The scoring functions typically account for various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of molecular docking can provide a plausible binding mode for this compound, highlighting the key amino acid residues involved in the interaction.
Molecular dynamics (MD) simulations can then be used to refine the docked complex and to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and intermolecular interactions that occur during the binding process. This information is crucial for understanding the stability of the ligand-protein complex and for guiding the design of more potent and selective ligands.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles
Quantitative structure-activity relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating various molecular descriptors, which are numerical representations of the chemical structure, with the experimentally determined biological activity.
For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogs with varying substituents. A range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. These descriptors would be used to build a statistical model, such as a multiple linear regression or a partial least squares model, that can predict the biological activity of new, untested compounds.
Hirshfeld Surface Analysis for Intermolecular Interactions
For halogenated benzoxazole derivatives, the dominant intermolecular interactions typically include hydrogen bonding, van der Waals forces, and halogen-specific interactions. The presence of bromine and fluorine atoms in this compound is expected to introduce significant halogen bonding and other dipole-dipole interactions, in addition to the more common H···H, C···H, and O···H contacts.
To illustrate the expected intermolecular interactions for this compound, data from a study on a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, can be examined. This compound shares key structural features with the target molecule, including a brominated oxazole ring. The Hirshfeld surface analysis of this analog reveals the following distribution of intermolecular contacts:
| Interaction Type | Percentage Contribution (%) |
| H···H | 34.4 |
| O···H | 20.1 |
| C···H | 12.3 |
| Br···H | 10.3 |
| N···H | 3.7 |
| C···C | 2.5 |
Data sourced from a study on ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.
This data indicates that H···H contacts, representing van der Waals forces, are the most significant contributors to the crystal packing. The substantial contributions from O···H and C···H contacts highlight the importance of hydrogen bonding and weaker C-H···π interactions. Notably, the Br···H interactions account for a significant portion (10.3%), underscoring the role of the bromine atom in directing the crystal packing through halogen bonding. The C···C interactions suggest the presence of π-π stacking between the aromatic rings.
Further insights can be gained from the analysis of other benzoxazole derivatives. For instance, a study on 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide provides the following breakdown of intermolecular contacts:
| Interaction Type | Percentage Contribution (%) |
| H···H | 39.3 |
| C···H/H···C | 18.0 |
| O···H/H···O | 15.6 |
| S···H/H···S | 10.2 |
Data sourced from a study on 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide.
In this case, while the specific halogen atoms of this compound are absent, the general trend of H···H interactions being dominant is maintained. The significant contributions from C···H and O···H contacts are also consistent.
Similarly, an analysis of a 2-aminobenzoxazole (B146116) derivative reveals the following intermolecular contact percentages:
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.7 |
| O···H/H···O | 24.7 |
| C···H/H···C | 18.8 |
| N···H/H···N | 4.3 |
Data sourced from a study on a 2-aminobenzoxazole derivative.
Research Applications of 2 Bromo 6 Fluorobenzo D Oxazole in Chemical Sciences
2-Bromo-6-fluorobenzo[d]oxazole as a Versatile Synthetic Intermediate
The strategic placement of two different halogen atoms on the benzoxazole (B165842) core makes this compound a highly useful building block in organic synthesis. The bromine atom at the 2-position is particularly susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
The C-Br bond at the 2-position of the benzoxazole ring is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity allows chemists to use this compound as a starting point to construct more elaborate and complex heterocyclic systems.
Key reactions for which this compound is an ideal precursor include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. nih.govuwindsor.ca By reacting this compound with various aryl or heteroaryl boronic acids, a wide array of 2-aryl and 2-heteroaryl-6-fluorobenzo[d]oxazoles can be synthesized. nih.govnih.gov This method is highly valued for its mild conditions and tolerance of numerous functional groups. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines in the presence of a palladium catalyst. rug.nllibretexts.org This provides a direct route to 2-amino-6-fluorobenzo[d]oxazole derivatives, which are important substructures in many pharmacologically active molecules. The choice of phosphine (B1218219) ligands is critical for the success of these aminations. nih.govchemrxiv.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. This pathway opens access to 2-alkynyl-6-fluorobenzo[d]oxazoles, which can be further elaborated into other complex structures. researchgate.net
Heck Coupling: This reaction couples the aryl bromide with an alkene, forming a new carbon-carbon bond and providing a route to 2-alkenyl-6-fluorobenzo[d]oxazole derivatives. researchgate.net
The fluorine atom at the 6-position generally remains intact during these transformations, allowing its beneficial electronic properties to be carried into the final, more complex molecule. In cases of poly-halogenated substrates, the higher reactivity of the C-Br bond compared to the C-F bond allows for selective functionalization at the 2-position. beilstein-journals.org
| Reaction Name | Reactant | Bond Formed | Product Class | Catalyst System (Typical) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 2-Aryl/Alkenyl-6-fluorobenzo[d]oxazoles | Pd(0) complexes (e.g., Pd(PPh₃)₄) |
| Buchwald-Hartwig Amination | R₂NH | C-N | 2-Amino-6-fluorobenzo[d]oxazoles | Pd(0)/Pd(II) with phosphine ligands (e.g., BINAP, XPhos) |
| Sonogashira Coupling | R-C≡CH | C-C (sp) | 2-Alkynyl-6-fluorobenzo[d]oxazoles | Pd complex with a Cu(I) co-catalyst |
| Heck Coupling | Alkene | C-C (sp²) | 2-Alkenyl-6-fluorobenzo[d]oxazoles | Pd(0) or Pd(II) catalysts |
The discovery of new drug candidates often begins with high-throughput screening (HTS), a process where large collections of chemicals, known as compound libraries, are tested for activity against a specific biological target. nih.govlabmanager.comnuvisan.com The construction of these libraries relies on robust and versatile chemical reactions that can be used to generate a large number of structurally diverse molecules from a common starting material.
This compound is an excellent scaffold for chemical library development. Its reactive bromine handle allows for the rapid diversification of the 2-position through the various cross-coupling reactions mentioned previously. By using a parallel synthesis approach, a single starting batch of this compound can be reacted with a library of boronic acids, amines, or alkynes to quickly generate hundreds or thousands of unique derivatives. criver.com Each derivative retains the core 6-fluorobenzo[d]oxazole structure but possesses a different substituent at the 2-position, creating a focused library of compounds for HTS campaigns. nih.gov This strategy allows for the efficient exploration of the chemical space around the benzoxazole scaffold, increasing the probability of identifying a "hit" compound with the desired biological activity. labmanager.com
Exploration of the Benzo[d]oxazole Scaffold in Medicinal Chemistry Research
The benzoxazole core is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. The incorporation of a fluorine atom, as in the 6-fluoro variant, can further enhance its drug-like properties by improving metabolic stability, membrane permeability, and binding affinity.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. researchgate.net These studies guide the optimization of a lead compound into a viable drug candidate. Derivatives of this compound are instrumental in this process.
By synthesizing a library of analogues where the bromine at the 2-position is replaced by different functional groups, researchers can systematically probe the effects of size, electronics, and hydrogen-bonding potential on the molecule's activity. rsc.org The 6-fluoro substituent serves as a constant feature, valued for its ability to enhance binding interactions through favorable electronic effects without adding significant steric bulk. For example, SAR studies on benzoxazole derivatives have shown that the nature and position of substituents are critical for their anticancer or antimicrobial effects. rsc.orgfarmaciajournal.com A study on orexin (B13118510) receptor ligands also explored the impact of fluorine substitution on the benzoxazole and related benzothiazole (B30560) rings to optimize receptor affinity and selectivity. nih.gov
| Position | Modification | Synthetic Method | Potential Impact on Activity |
|---|---|---|---|
| 2 | Replacement of -Br with aryl/heteroaryl groups | Suzuki-Miyaura Coupling | Modulate potency, selectivity, and pharmacokinetic properties by exploring different steric and electronic environments. |
| 2 | Replacement of -Br with substituted amines | Buchwald-Hartwig Amination | Introduce hydrogen bond donors/acceptors to improve target binding and solubility. |
| 2 | Replacement of -Br with alkyl/alkenyl groups | Suzuki/Heck Coupling | Alter lipophilicity and van der Waals interactions within the binding pocket. |
| 6 | -F (constant) | - | Enhances binding affinity, metabolic stability, and can block an undesirable metabolic pathway. |
Understanding how a compound exerts its biological effect involves identifying its molecular target and elucidating the downstream pathways it modulates. The 6-fluorobenzo[d]oxazole scaffold has been incorporated into molecules designed to interact with a range of biological targets. researchgate.net
Derivatives originating from this compound are frequently evaluated for their ability to inhibit enzymes or bind to cellular receptors, which are key mechanisms for therapeutic intervention. The benzoxazole ring system is known to interact with enzymes such as kinases, lipoxygenases, and cyclooxygenases (COX).
Enzyme Inhibition: Fluorinated benzoxazole derivatives have been investigated as potential inhibitors of various enzymes. For instance, benzoxazole-based compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Other studies have explored benzoxazole-pyrimidine hybrids as inhibitors of COX-2, an enzyme involved in inflammation. The fluorine atom is often included to enhance binding affinity and selectivity for the target enzyme. In one study, a podophyllotoxin (B1678966) derivative containing a fluorobenzoxazole moiety demonstrated potent antitumor activity, suggesting interaction with critical cellular enzymes like topoisomerase II. mdpi.comdntb.gov.ua
Receptor Binding: The benzoxazole scaffold is also present in ligands for G-protein coupled receptors (GPCRs). For example, derivatives of suvorexant, an orexin receptor (OXR) antagonist, have been synthesized with fluorobenzoxazole and fluorobenzothiazole cores to improve OX1R affinity and selectivity. nih.gov Such studies are crucial for developing new treatments for neurological disorders. Another study identified a potent and selective 5-HT6 serotonin (B10506) receptor antagonist that featured a bromo-substituted pyridine (B92270) ring, highlighting the utility of halogenated heterocycles in receptor ligand design. nih.gov The derivatives from this compound provide a rich source of new chemical entities for screening against a wide variety of receptor targets.
Investigations into Molecular Target Interactions and Mechanistic Pathways
Modulation of Specific Biological Pathways
The biological activity of halogenated benzoxazoles is often attributed to their capacity to interact with and modulate the function of specific enzymes and receptors within biological pathways. The presence of halogen atoms like fluorine and bromine can enhance a compound's ability to bind to these biological targets. For instance, the fluorine atom is known to enhance the binding affinity of molecules to enzymes and receptors, which is a critical factor for effectively modulating biological processes.
While direct studies on this compound's specific pathway modulation are emerging, research on structurally similar compounds provides significant insights. For example, various halogenated benzoxazoles and related heterocycles have been investigated as inhibitors of enzymes that are crucial in metabolic or signaling pathways. researchgate.net The mechanism often involves the compound binding to the active site of an enzyme, thereby altering its activity and affecting cellular functions. Similarly, these compounds can act as ligands for specific receptors, potentially modifying cellular responses. The electronic properties conferred by the bromo and fluoro substituents on the benzoxazole ring are key to these interactions. For example, derivatives of the related benzothiazole scaffold have been explored as potent inhibitors of enzymes like EGFR, VEGFR, and PI3K, which are critical nodes in cancer signaling pathways. researchgate.net
Design and Synthesis of Novel Chemotypes for Biological Evaluation
In synthetic and medicinal chemistry, this compound serves as a valuable building block for the creation of more complex and novel chemical entities (NCEs) for biological screening. mdpi.com The bromine atom at the 2-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, allowing for the systematic exploration of chemical space around the benzoxazole core.
The synthesis of new chemotypes is a cornerstone of drug discovery, aiming to develop molecules with improved potency, selectivity, and pharmacokinetic properties. Halogenated heterocycles like this compound are versatile starting materials in this process. For instance, synthetic strategies have been developed for the creation of polysubstituted oxazoles from precursors like N-acyl-2-bromo enamides. rsc.org The development of new anti-mycobacterial agents has been achieved through the molecular hybridization of benzothiazole-2-carboxamides, demonstrating a common strategy where a core heterocyclic structure is elaborated to create a library of compounds for evaluation. rsc.org The ability to functionalize the 2-bromo position allows chemists to design and synthesize focused libraries of compounds to probe structure-activity relationships for a particular biological target.
Role of Halogenated Benzo[d]oxazoles in Advanced Materials Research
The unique electronic and photophysical properties of the benzoxazole ring system, particularly when substituted with halogens, make these compounds attractive for applications in materials science.
Application in Organic Semiconductors and Electronic Devices
Halogenated benzoxazoles are being explored for their potential use in the development of organic semiconductors. evitachem.com Organic semiconductors (OSCs) are the active components in a range of next-generation electronic devices, including thin-film transistors and sensors. nih.gov The performance of these materials is intrinsically linked to their molecular structure, which influences their ability to transport charge.
Theoretical studies using density functional theory (DFT) have been employed to predict the charge transport characteristics of new n-type organic semiconductors containing oxazole (B20620) frameworks. researchgate.net These studies have shown that incorporating oxazole units can lead to low reorganization energies for electron transport, which is a desirable characteristic for n-type semiconductor materials. researchgate.net The introduction of halogens can further tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net While concerns exist regarding the environmental impact of halogenated solvents often used to process these materials, the incorporation of halogen atoms into the semiconductor molecule itself is a key strategy for designing high-performance materials. nih.gov The development of poly(benzobisoxazole)s represents a related area of research focused on creating robust organic semiconductors. iastate.edu
Contribution to Polymer Chemistry and Photonic Materials
The versatility of halogenated benzoxazoles extends to polymer chemistry and the creation of photonic materials. Substituted oxazoles are recognized as valuable components in the synthesis of functional polymers. mdpi.com The ability to incorporate these heterocyclic units into a polymer backbone allows for the rational design of materials with specific optical and electronic properties.
The bromine atom on compounds like this compound makes them suitable monomers for polymerization reactions, such as polycondensation or cross-coupling polymerization. This enables the synthesis of polymers containing the benzoxazole moiety, which can be investigated for applications in areas like organic light-emitting diodes (OLEDs) or as components in photonic devices. The inherent properties of the benzoxazole unit, combined with the modifications made possible by its halogen substituents, provide a pathway to novel polymers with tailored characteristics for advanced material applications.
Future Research Directions and Emerging Trends for 2 Bromo 6 Fluorobenzo D Oxazole
Development of Novel and Sustainable Synthetic Routes with Improved Efficiency
The synthesis of benzoxazole (B165842) derivatives has traditionally involved the condensation of 2-aminophenols with various reagents like carboxylic acids or aldehydes. rsc.orgnih.gov However, the push for greener and more efficient chemical processes is steering research towards novel synthetic strategies.
Future efforts will likely focus on:
Catalytic Systems: The use of nanocatalysts, ionic liquids, and metal catalysts is expected to grow, aiming to reduce reaction times, lower temperatures, and improve yields. rsc.org For instance, methods using catalysts like ZnO nanoparticles or potassium-ferrocyanide have shown promise in producing benzoxazoles under more environmentally friendly conditions. rsc.orgnih.gov
One-Pot Reactions: Developing one-pot syntheses that minimize intermediate isolation steps is a key goal for improving efficiency and reducing waste. nih.gov This is particularly relevant for creating complex molecules from simple precursors in a single, streamlined process.
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as methods to accelerate reactions and often lead to higher yields in shorter time frames compared to conventional heating. nih.gov
C-H Bond Functionalization: Direct functionalization of the C-H bonds on the benzoxazole core is an atom-economical strategy that avoids the need for pre-functionalized starting materials, offering a more direct route to novel derivatives. researchgate.net
These sustainable approaches are critical for the large-scale and environmentally responsible production of 2-Bromo-6-fluorobenzo[d]oxazole and its derivatives. nih.gov
Advanced Mechanistic Studies of Complex Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new transformations. The bromine atom at the 2-position is a key functional group, making it an excellent substrate for cross-coupling reactions to introduce a wide variety of substituents.
Future research in this area will likely involve:
In-situ Spectroscopic Techniques: Advanced analytical tools like photoionization and photoelectron photoion coincidence spectroscopy can help identify transient intermediates and provide detailed insights into reaction pathways. rsc.org
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be instrumental in modeling reaction energetics, transition states, and predicting the most favorable reaction pathways. These studies can elucidate the role of catalysts and substituents in influencing reaction outcomes.
Kinetics and Isotope Labeling Studies: These classic methods will continue to be vital for mapping out reaction mechanisms step-by-step and understanding the rate-determining steps of complex transformations.
A thorough mechanistic understanding will enable chemists to design more selective and efficient reactions, expanding the synthetic utility of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov For a scaffold like this compound, these technologies offer powerful tools for accelerating research and development.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that predict the biological activity or physical properties of novel benzoxazole derivatives based on their structural features. nih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing.
De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired properties, potentially leading to the discovery of novel benzoxazole-based therapeutic agents or materials. researchgate.net
Reaction Prediction and Optimization: AI can be trained to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes, saving significant time and resources in the lab.
The integration of AI and ML will undoubtedly accelerate the discovery of new applications for this compound by making the design and synthesis process more targeted and efficient. nih.govresearchgate.net
Expansion of Research Applications in Emerging Scientific Fields
The unique electronic properties conferred by the fluorine and bromine substituents make this compound a promising candidate for a range of emerging applications beyond its traditional use as a synthetic intermediate.
Potential future research areas include:
Materials Science: Benzoxazole derivatives are known to have applications as fluorescent sensors and in the development of organic light-emitting diodes (OLEDs). nih.govmdpi.com The specific substitution pattern of this compound could be exploited to create novel materials with tailored optoelectronic properties. For example, fluorinated naphthalene (B1677914) derivatives have been used to create efficient blue fluorophores for OLEDs. ossila.com
Chemical Biology: As a versatile building block, this compound can be used to synthesize probes for studying biological processes or as a core scaffold for developing new therapeutic agents. nih.govtandfonline.com Benzoxazole-containing compounds have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents. nih.gov
Medical Imaging: The benzothiazole (B30560) core, structurally related to benzoxazole, is found in PET imaging agents like Pittsburgh Compound-B (PIB), used for detecting amyloid plaques in Alzheimer's disease. researchgate.net The potential for developing fluorinated benzoxazole-based imaging agents is an exciting avenue for future exploration.
By exploring these emerging fields, researchers can unlock the full potential of this compound and its derivatives, paving the way for new technologies and scientific discoveries.
Q & A
Q. What are the conventional and emerging synthetic routes for 2-Bromo-6-fluorobenzo[d]oxazole?
The synthesis of this compound typically involves functionalizing a benzo[d]oxazole core with bromine and fluorine substituents. Conventional methods include:
- Robinson-Gabriel Synthesis : Cyclodehydration of α-acylaminoketones using reagents like sulfuric acid or phosphorus oxychloride to form the oxazole ring .
- Halogenation Strategies : Sequential bromination and fluorination of precursor molecules, such as 2-amino-6-fluorobenzo[d]oxazole, using brominating agents (e.g., NBS) and fluorinating reagents (e.g., Selectfluor) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce bromine at specific positions, followed by fluorination via nucleophilic aromatic substitution .
Emerging green approaches include microwave-assisted synthesis (reducing reaction time from hours to minutes) and ionic liquid-mediated reactions (enhancing yield and reducing solvent waste) .
Q. How do bromine and fluorine substituents influence the physicochemical and biological properties of benzo[d]oxazole derivatives?
- Electronic Effects : Bromine acts as an electron-withdrawing group, enhancing electrophilic reactivity and stabilizing intermediates in cross-coupling reactions. Fluorine, due to its high electronegativity, increases metabolic stability and membrane permeability .
- Steric Effects : The 2- and 6-positions on the benzo[d]oxazole ring minimize steric hindrance, facilitating interactions with biological targets like enzymes or receptors .
- Biological Activity : Fluorine improves pharmacokinetic properties (e.g., bioavailability), while bromine enhances binding affinity to hydrophobic pockets in proteins .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substituent positions and purity. For example, the fluorine atom at C6 shows distinct coupling patterns in NMR .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, such as halogen bonding between bromine and adjacent molecules .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., characteristic / doublet) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in green synthesis?
- Microwave Irradiation : Reduces reaction time by 70% (e.g., from 12 hours to 3.5 hours) while maintaining yields >85% .
- Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C) improve regioselectivity in halogenation steps, minimizing byproducts like di-brominated analogs .
- Solvent Systems : Deep eutectic solvents (DES) or water-ethanol mixtures reduce toxicity. For example, DES increases atom economy by 15% compared to DMF .
Q. How should researchers address contradictory data in pharmacological studies of this compound derivatives?
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP luminescence) to reduce discrepancies in IC values .
- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate contributions to activity. For instance, bromine at C2 increases tubulin inhibition by 40% compared to chlorine .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like STAT3 or topoisomerases, validating predictions via mutagenesis studies .
Q. What strategies enhance the stability of this compound in biological matrices?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that release the active compound in target tissues, improving plasma half-life from 2 to 8 hours .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hepatic clearance, increasing tumor accumulation by 3-fold in murine models .
- pH-Sensitive Formulations : Use enteric coatings to protect the compound from gastric degradation, enhancing oral bioavailability by 50% .
Q. How do substituent positions (e.g., bromine at C2 vs. C4) affect the compound’s mechanistic targets in cancer research?
- C2-Bromine : Enhances binding to tubulin’s colchicine site, disrupting microtubule assembly (IC = 0.8 μM) .
- C6-Fluorine : Stabilizes interactions with DNA G-quadruplex structures, inhibiting telomerase activity (IC = 1.2 μM) .
- Comparative Studies : C2-brominated analogs show 60% higher apoptosis induction in leukemia cells compared to C4-substituted derivatives due to improved target engagement .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculates activation energies for halogenation steps (e.g., ΔG‡ = 25 kcal/mol for bromination at C2) .
- Machine Learning (ML) : Platforms like Chemprop predict regioselectivity in cross-coupling reactions with >90% accuracy using training datasets of 5,000+ reactions .
- Retrosynthetic Analysis : Tools like ICSynth (Elsevier) propose optimal pathways for introducing fluorine via SNAr reactions under mild conditions (50°C, 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
